An In-Depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-6-methoxypyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its unique arrangement of a bromo group, a methoxy group, and a hydroxymethyl group on the pyridine ring provides multiple reactive sites for chemical modification, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the development of kinase inhibitors.
Core Chemical Properties
The fundamental chemical and physical properties of (3-Bromo-6-methoxypyridin-2-yl)methanol are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 623942-84-7 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [2] |
| Molecular Weight | 218.05 g/mol | [2] |
| Boiling Point | 282.658 °C at 760 mmHg | [2] |
| Appearance | Not specified, likely a solid or liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Refrigerator, under inert atmosphere | [3] |
Synthesis and Purification
A plausible synthetic route, based on the synthesis of similar compounds such as (2-Bromo-4-methoxypyridin-3-yl)methanol, would likely involve a multi-step process starting from a suitable pyridine precursor.[4]
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Precursor Aldehyde
A potential precursor, 3-bromo-6-methoxy-pyridine-2-carboxaldehyde, could be synthesized from a suitable starting material like 2,5-dibromo-6-methoxypyridine. This would likely involve a metal-halogen exchange reaction followed by formylation.
-
Reaction: To a solution of the starting pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), a strong base such as n-butyllithium (n-BuLi) would be added dropwise to facilitate the metal-halogen exchange.
-
Formylation: Following the metalation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would be introduced to the reaction mixture.
-
Work-up: The reaction would then be quenched with a saturated aqueous solution of ammonium chloride or sodium bicarbonate and the product extracted with an organic solvent.
Step 2: Reduction to the Methanol
The resulting aldehyde would then be reduced to the target alcohol, (3-Bromo-6-methoxypyridin-2-yl)methanol.
-
Reduction: The crude aldehyde would be dissolved in a suitable solvent, such as a mixture of dichloromethane and ethanol. A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise at room temperature.[4]
-
Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction would be quenched with water, and the product extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification:
The crude (3-Bromo-6-methoxypyridin-2-yl)methanol would likely be purified using silica gel column chromatography.[5] The choice of eluent would depend on the polarity of the compound, but a mixture of hexane and ethyl acetate is a common starting point for similar molecules.
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridinylmethanols.
Reactivity and Applications in Drug Discovery
(3-Bromo-6-methoxypyridin-2-yl)methanol is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.[2]
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for ether or ester formation.
-
Bromo Group: The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at this position.
-
Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for functionalization.
The presence of these functional groups makes this compound particularly useful in the construction of heterocyclic scaffolds for drug candidates. One of the most significant applications of methoxypyridine-containing compounds is in the development of protein kinase inhibitors .[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.
While no specific biological activity or signaling pathway involvement has been documented for (3-Bromo-6-methoxypyridin-2-yl)methanol itself, its structural motifs are found in known kinase inhibitors. The pyridine core can mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase domain. The substituents at the 3- and 6-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.
The diagram below illustrates the general logic of how a fragment like (3-Bromo-6-methoxypyridin-2-yl)methanol could be utilized in a fragment-based drug design approach to develop a kinase inhibitor.
Safety and Handling
Substituted bromopyridines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although a detailed Material Safety Data Sheet (MSDS) for this specific compound is not widely available, related compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]
Conclusion
(3-Bromo-6-methoxypyridin-2-yl)methanol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic placement of reactive functional groups on a pyridine scaffold makes it an attractive starting point for the synthesis of complex heterocyclic molecules, particularly for the development of targeted therapies such as protein kinase inhibitors. While detailed biological data for this specific compound is lacking in public literature, its structural features suggest it will continue to be a compound of interest for medicinal chemists. Further research into its synthesis and biological evaluation is warranted to fully explore its potential.
References
- 1. China CAS 623942-84-7 | (3-Bromo-6-methoxypyridin-2-yl)methanol Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. (3-Bromo-6-methoxypyridin-2-yl)methanol [myskinrecipes.com]
- 3. (3-Bromo-6-methylpyridin-2-yl)methanol | 1379316-16-1 [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]

